1-[(2R)-2-hydroxypropyl]piperidin-2-one
Description
1-[(2R)-2-hydroxypropyl]piperidin-2-one (CAS 1568063-87-5) is a chiral piperidin-2-one derivative with a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.2102 g/mol . Its structure features a piperidin-2-one core substituted with a (2R)-2-hydroxypropyl group at the nitrogen atom. The stereochemistry of the hydroxypropyl group (R-configuration) may influence its physicochemical properties and biological interactions, as seen in related compounds .
Properties
CAS No. |
1568063-87-5 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2R)-2-hydroxypropyl]piperidin-2-one can be synthesized through several methods. One common approach involves the alkylation of piperidin-2-one with ®-2-hydroxypropyl halides under basic conditions. The reaction typically employs a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidinone, followed by the addition of the halide .
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to ensure high yield and purity. The process involves the same alkylation reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-[(2R)-2-hydroxypropyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the piperidinone ring can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, mild acidic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products Formed:
Oxidation: 1-[(2R)-2-oxopropyl]piperidin-2-one.
Reduction: 1-[(2R)-2-hydroxypropyl]piperidin-2-ol.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
1-[(2R)-2-hydroxypropyl]piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex piperidine derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(2R)-2-hydroxypropyl]piperidin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The hydroxypropyl group enhances its binding affinity and specificity towards certain biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 1-[(2R)-2-hydroxypropyl]piperidin-2-one, focusing on molecular features, synthesis, and functional differences.
Key Observations:
Structural Diversity: The target compound’s piperidin-2-one core is shared with analogs like R1-13 and 1-(4-iodophenyl)-piperidin-2-one. However, substituents vary widely, including dithiolanes (8c, Compound 2), pyrimidine-diones (16), and aryl groups (14), which alter solubility, reactivity, and bioactivity .
Synthesis and Yields: Compound 2 (62% yield) and 8c (41%) from demonstrate higher synthetic efficiency compared to the monoalkylated pyrimidine-dione 16 (11%), suggesting that steric hindrance or reaction pathways differ significantly between piperidin-2-one and pyrimidine-dione systems .
Biological Relevance: Substituent position (e.g., R1 vs. R3 in ) directly impacts epigenetic inhibition profiles. The target compound’s hydroxypropyl group may similarly modulate activity, though specific data are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
